1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitroethyl group attached to the third position of the pyrrole ring. Its unique structure makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with 2-nitroethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole nitrogen, followed by the addition of 2-nitroethanol. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroacetic acid derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the nitroethyl group.
3-(2-Aminoethyl)-1H-pyrrolo[2,3-b]pyridine: A reduced form with an amino group instead of a nitro group.
1H-Pyrrolo[2,3-b]pyridine, 3-(2-bromoethyl)-: A halogenated derivative with a bromoethyl group.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
183208-29-9 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(2-nitroethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6H,3,5H2,(H,10,11) |
InChI Key |
KPEQRRRSOSABEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CC[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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